![molecular formula C16H21N3O3S B2985949 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689228-37-3](/img/no-structure.png)

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

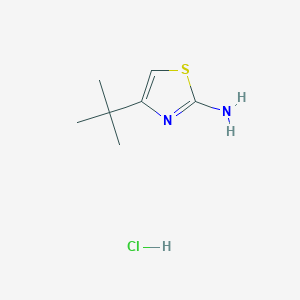

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.42. The purity is usually 95%.

BenchChem offers high-quality 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Implications in Medicinal Chemistry

Quinazoline and its derivatives, including 7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, have been extensively studied due to their significant biological activities. These compounds are found in over 200 naturally occurring alkaloids and have been synthesized for various medicinal purposes. Their stability and potential for bioactivity modification make them a focal point for developing new medicinal agents, particularly as antibacterial agents against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Potential for Novel CNS Acting Drugs

The structural features of quinazoline derivatives render them promising candidates for synthesizing compounds with central nervous system (CNS) activity. Heterocycles with nitrogen, sulfur, and oxygen atoms, like quinazoline, are crucial for developing drugs with effects ranging from depression treatment to convulsion management. This broad spectrum of potential CNS activities highlights the importance of quinazoline derivatives in exploring new therapeutic avenues (Saganuwan, 2017).

Role in Anticancer and Antimicrobial Applications

Quinazoline and quinazoline alkaloids have been isolated from natural sources and synthesized, demonstrating significant bioactivities including antitumor, antibacterial, antifungal, and antiviral properties. Notable compounds such as quinine and camptothecin have paved the way for antimalarial and anticancer drug development, respectively, underscoring the therapeutic potential of quinazoline derivatives in combating various diseases (Shang et al., 2018).

Quinazoline Derivatives in Optoelectronic Materials

Beyond medicinal applications, quinazoline derivatives are also explored for their utility in optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This highlights the versatility of quinazoline derivatives in both pharmaceutical and material science research, offering new possibilities for technological advancements (Lipunova et al., 2018).

properties

CAS RN |

689228-37-3 |

|---|---|

Product Name |

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Molecular Formula |

C16H21N3O3S |

Molecular Weight |

335.42 |

IUPAC Name |

7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C16H21N3O3S/c1-3-18(4-2)6-5-7-19-15(20)11-8-13-14(22-10-21-13)9-12(11)17-16(19)23/h8-9H,3-7,10H2,1-2H3,(H,17,23) |

InChI Key |

LLHJKQGRPATCQX-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzo[d]thiazol-2-ylamino)propan-1-ol](/img/structure/B2985867.png)

![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2985868.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2985871.png)

![Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2985877.png)

![2-[(6-Methoxypyridin-3-yl)methoxy]acetic acid](/img/structure/B2985882.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2985884.png)

![5-amino-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2985885.png)

![1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985887.png)